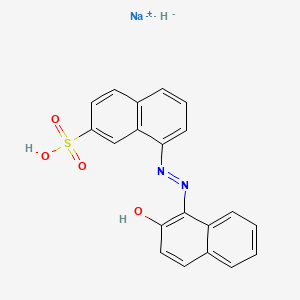
Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate is a synthetic organic compound commonly used as a dye and pH indicator. It is known for its vibrant color changes in response to pH variations, making it valuable in various analytical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate typically involves the diazotization of 2-naphthol followed by coupling with 1-naphthol-2-sulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The sulfonate group can undergo substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced forms.
Substitution: Derivatives with different functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate finds applications in various scientific fields:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in dyeing processes and as a colorant in various products.
Mécanisme D'action
The compound exerts its effects primarily through its ability to undergo reversible color changes in response to pH variations. This property is due to the presence of the azo group, which can exist in different tautomeric forms depending on the pH. The molecular targets include various ions and molecules that interact with the azo group, leading to changes in the compound’s electronic structure and, consequently, its color .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Phenolphthalein: A non-azo dye used in titrations.
Bromothymol Blue: A pH indicator with a different color range.
Uniqueness
Sodium 8-((2-hydroxy-1-naphthyl)azo)naphthalene-2-sulphonate is unique due to its specific color change properties and its ability to form stable complexes with metal ions. This makes it particularly valuable in analytical chemistry and industrial applications .
Propriétés
Numéro CAS |
85136-41-0 |
|---|---|
Formule moléculaire |
C20H15N2NaO4S |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
sodium;hydride;8-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S.Na.H/c23-19-11-9-13-4-1-2-6-16(13)20(19)22-21-18-7-3-5-14-8-10-15(12-17(14)18)27(24,25)26;;/h1-12,23H,(H,24,25,26);;/q;+1;-1 |
Clé InChI |
UXPSSBPNRAAISH-UHFFFAOYSA-N |
SMILES canonique |
[H-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC4=C3C=C(C=C4)S(=O)(=O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


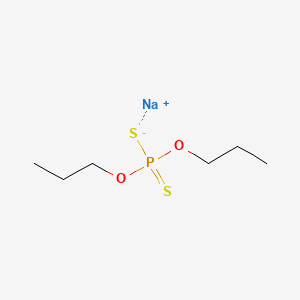
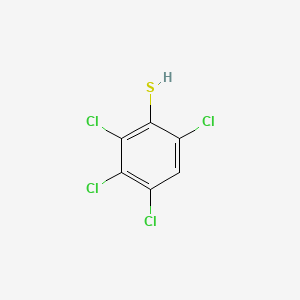
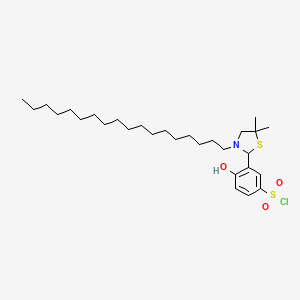
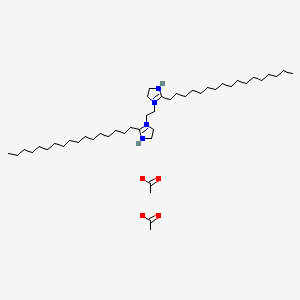

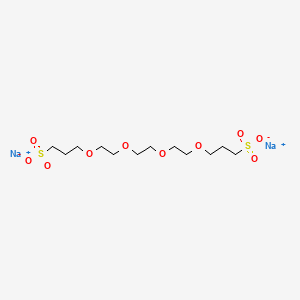
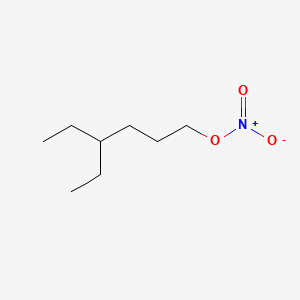
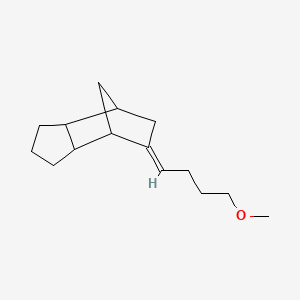
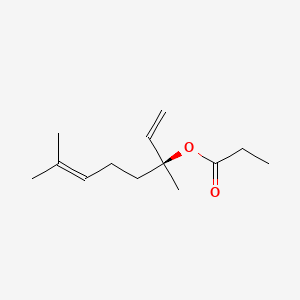

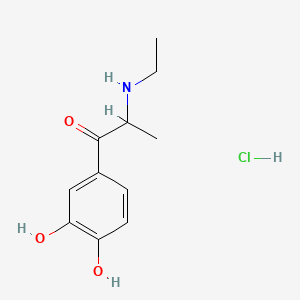

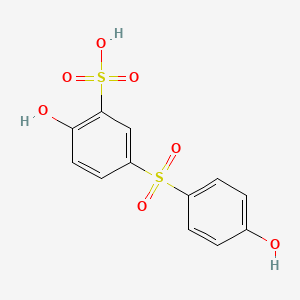
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
